molecular formula C13H18ClN3O2 B2486801 Ethyl 4-(2-amino-6-chlorophenyl)piperazine-1-carboxylate CAS No. 893774-01-1

Ethyl 4-(2-amino-6-chlorophenyl)piperazine-1-carboxylate

Cat. No. B2486801
CAS RN: 893774-01-1
M. Wt: 283.76
InChI Key: PGIGEZUXWBETSR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related piperazine derivatives often involves multi-step chemical processes. For example, a study described the synthesis of a 1,4-piperazine-2,5-dione derivative starting from ethyl 2-amino-4,7-dimethoxyindan-2-carboxylate, achieving a 23% yield over six steps. This process included crystallization to produce polymorphic crystalline forms, which were analyzed by single-crystal X-ray analysis, showcasing different hydrogen-bonding networks (Weatherhead-Kloster et al., 2005).

Molecular Structure Analysis

Characterization of molecular structure is critical in understanding the behavior and reactivity of compounds like Ethyl 4-(2-amino-6-chlorophenyl)piperazine-1-carboxylate. One study involving a related compound, C23H26N6O4, highlighted weak intramolecular C—H⋯N interactions and was characterized using single-crystal X-ray diffraction (Wang et al., 2004).

Chemical Reactions and Properties

Piperazine derivatives undergo various chemical reactions, leading to the formation of diverse compounds. For instance, the cyclization reaction of N-(4-chlorophenyl)-β-alanine with piperidine catalysis yielded ethyl 1-(4-chlorophenyl)-2-methyl-4-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate, demonstrating the compound's versatile reactivity (Anusevičius et al., 2014).

Physical Properties Analysis

The physical properties of piperazine derivatives, including solubility, melting point, and crystalline structure, are essential for their application in various fields. These properties are often studied using techniques such as X-ray crystallography, which provides detailed information on the crystalline forms and polymorphism (Weatherhead-Kloster et al., 2005).

Scientific Research Applications

Synthesis and Biological Activities

  • Microwave-Assisted Synthesis and Biological Activities : Ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates were synthesized and showed antimicrobial, antiurease, and antilipase activities. This research highlights the potential of derivatives in creating bioactive compounds (Başoğlu et al., 2013).

  • Synthesis and Biological Activity of Conazole Analogues : Ethyl 4-(4-amino-2-fluorophenyl)piperazine-1-carboxylate was used in synthesizing 1,2,4-triazole derivatives with notable antimicrobial and antioxidant activities (Mermer et al., 2018).

Organic Crystal Engineering

  • Hydrogen-Bond Association Studies : Ethyl 2-amino-4,7-dimethoxyindan-2-carboxylate, a similar compound, was used in synthesizing a 1,4-piperazine-2,5-dione for studying hydrogen-bond associations in crystalline forms, providing insights into molecular interactions (Weatherhead-Kloster et al., 2005).

Chemical Transformations and Reactions

  • Chemistry of Iminofurans : Ethyl 2-[5-aryl-2-oxofuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylates underwent reactions with secondary amines, including piperazine, to form various derivatives, showcasing the versatility in chemical transformations (Vasileva et al., 2018).

properties

IUPAC Name

ethyl 4-(2-amino-6-chlorophenyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN3O2/c1-2-19-13(18)17-8-6-16(7-9-17)12-10(14)4-3-5-11(12)15/h3-5H,2,6-9,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGIGEZUXWBETSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=C(C=CC=C2Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(2-amino-6-chlorophenyl)piperazine-1-carboxylate

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